molecular formula C6H12N2O3 B13517663 N-beta-Alanyl-N-methylglycine

N-beta-Alanyl-N-methylglycine

Cat. No.: B13517663
M. Wt: 160.17 g/mol
InChI Key: SWULRZRJUIXGGL-UHFFFAOYSA-N
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Description

N-beta-Alanyl-N-methylglycine is a compound that belongs to the class of amino acids It is a derivative of glycine, where the amino group is substituted with a beta-alanyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Alanyl-N-methylglycine can be achieved through several methodsThis can be done using reductive amination, where glycine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the use of N-tosyl amino acids, where the tosyl group is replaced with a beta-alanyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-beta-Alanyl-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

N-beta-Alanyl-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-beta-Alanyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing metabolic processes and cellular functions. For example, it can act on the NMDA receptor, enhancing its activity and affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-beta-Alanyl-N-methylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and receptor function sets it apart from other similar compounds .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

2-[3-aminopropanoyl(methyl)amino]acetic acid

InChI

InChI=1S/C6H12N2O3/c1-8(4-6(10)11)5(9)2-3-7/h2-4,7H2,1H3,(H,10,11)

InChI Key

SWULRZRJUIXGGL-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)CCN

Origin of Product

United States

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